molecular formula C9H10N4O3S B3050449 1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine CAS No. 26049-69-4

1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine

Cat. No.: B3050449
CAS No.: 26049-69-4
M. Wt: 254.27 g/mol
InChI Key: QXSIYYQGSPCIHN-UHFFFAOYSA-N
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Description

1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine (CAS 026049-69-4) is a chemical compound of significant interest in medicinal chemistry research, designed by integrating two privileged pharmacophores: the 1,3-thiazole and the 5-nitrofuran ring . The molecular framework features a 1,3-thiazole core, a five-membered aromatic heterocycle known to be a biologically active scaffold present in more than 18 FDA-approved drugs . This core is substituted at the 4-position with a 5-nitrofuran group, a moiety historically recognized for its potent antibacterial and antiprotozoal properties . At the 2-position of the thiazole ring, a 1,1-dimethylhydrazine functional group is appended, which can be crucial for modulating the compound's physicochemical properties and biological interactions . The primary research value of this compound stems from the synergistic potential of its constituent parts. Thiazole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial , anticancer , antifungal , and anti-inflammatory applications . The 5-nitrofuran moiety, as demonstrated in related compounds, confers potent activity against resistant bacterial strains such as Staphylococcus aureus . Its putative mechanism of action, inferred from studies on analogous nitrofuran derivatives, may involve enzymatic reduction of the nitro group leading to reactive intermediates that cause cytotoxic effects in target cells . Consequently, this compound serves as a critical intermediate for researchers synthesizing novel heterocyclic compounds for screening against infectious diseases and for probing new mechanisms to overcome multidrug resistance in bacteria . It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-12(2)11-9-10-6(5-17-9)7-3-4-8(16-7)13(14)15/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSIYYQGSPCIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020518
Record name 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole
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Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26049-69-4
Record name 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26049-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,2-Dimethylhydrazino)-4-(5-nitro-2-furyl)thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2-DIMETHYLHYDRAZINO)-4-(5-NITRO-2-FURYL)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EWZ23A94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is typically carried out in ethanol with a catalytic amount of hydrochloric acid. The resulting intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine, also known as DMNT, is a chemical compound with several applications in scientific research, including chemistry, biology, medicine, and industry .

Basic Information

  • Molecular Formula: C9H10N4O3SC_9H_{10}N_4O_3S
  • Molecular Weight: 254.27 g/mol
  • Synonyms: DMNT, 26049-69-4, and others
  • IUPAC Name: this compound
  • InChI Key: QXSIYYQGSPCIHN-UHFFFAOYSA-N

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: It exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Medicine: It has potential applications in developing new antibiotics and antifungal agents.
  • Industry: It is used in the synthesis of dyes and pigments because of its chromophoric properties.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation: The nitrofuran part of the molecule can be oxidized to form nitroso or nitro derivatives, using reagents like hydrogen peroxide or potassium permanganate in an acidic medium.
  • Reduction: The nitro group can be reduced to an amine under hydrogenation conditions, using hydrogen gas with a palladium catalyst.
  • Substitution: The thiazole ring can undergo electrophilic substitution reactions, using halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Thiazole Substituent Hydrazine Substituent Biological Activity Reference
Target Compound 5-Nitrofuran-2-yl 1,1-Dimethyl Not explicitly reported
1-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazine 4-Chlorophenyl Unsubstituted Anti-inflammatory (COX-2 inhibition)
EMAC2060/EMAC2061 4-Methoxyphenyl/3,4-Dichlorophenyl Arylidene Dual RT polymerase/ribonuclease inhibition
Compound 14 () 3-Nitrophenyl 1-(3-Nitrophenyl)ethylidene Antioxidant, hMAO-B inhibition
2-(1H-Pyrazol-4-yl)benzo[d]oxazole () 4-Bromophenyl Pyrazole-hydroxyphenyl Synthetic intermediate

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 5-nitrofuran substituent introduces stronger electron-withdrawing effects compared to 3-nitrophenyl () or 4-chlorophenyl (). This may enhance electrophilic reactivity or binding to nitroreductase enzymes, common in antimicrobial prodrugs.

Spectroscopic Characterization

  • ¹H NMR : The target compound’s dimethylhydrazine protons would resonate as a singlet near δ 2.40 ppm (cf. δ 2.40 ppm for CH₃ in , Compound 14) .
  • Elemental Analysis : Expected %C for C₉H₁₁N₅O₃S: ~45.0 (calculated), aligning with trends in (53.26% C for C₁₇H₁₃N₅O₄S) .

Biological Activity

1,1-Dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine (commonly referred to as DMFTH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMFTH, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMFTH is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₀N₄O₃S
  • CAS Number : 26049-69-4

The compound features a thiazole ring linked to a nitrofuran moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of DMFTH. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DMFTH

PathogenActivityReference
Methicillin-resistant Staphylococcus aureus (MRSA)Inhibitory effect observed
Vancomycin-resistant Enterococcus faeciumModerate activity
Escherichia coliEffective inhibition
Candida albicansAntifungal properties

The mechanism by which DMFTH exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of nucleic acid metabolism. The nitrofuran component is particularly effective in generating reactive intermediates that can damage bacterial DNA.

Case Study 1: Efficacy Against Drug-Resistant Strains

A study conducted by researchers at a leading university investigated the efficacy of DMFTH against drug-resistant strains of bacteria. The results indicated that DMFTH showed significant inhibitory effects on MRSA and vancomycin-resistant Enterococcus faecium, suggesting its potential as a therapeutic agent against multidrug-resistant infections .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of DMFTH against various Candida species. The study found that DMFTH exhibited stronger antifungal activity than traditional antifungal agents like fluconazole, highlighting its potential application in treating fungal infections .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

The compound can be synthesized via hydrazine-mediated cyclization or condensation reactions. For example, reacting α,β-unsaturated carbonyl derivatives with hydrazine hydrate forms hydrazide intermediates, which undergo dehydrogenation to yield thiazolyl-hydrazine derivatives (). Adjusting reaction time, temperature, and solvent polarity (e.g., ethanol vs. pyridine) can enhance yields. Catalytic bases like triethylamine may facilitate chlorine elimination in intermediates, promoting intramolecular cyclization ().

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR spectroscopy : Identifies carbonyl (1675–1668 cm⁻¹) and imino (1635–1645 cm⁻¹) groups ().
  • ¹H NMR : Detects aromatic protons (δ 7.10–7.80 ppm) and thiazole-specific signals (δ 8.10 ppm) ().
  • X-ray crystallography : Resolves intermolecular interactions (e.g., N—H⋯N hydrogen bonds) and torsional angles between aromatic/thiazole rings ().

Advanced Research Questions

Q. How do electronic effects of the nitrofuran moiety influence reactivity in nucleophilic substitutions?

The electron-withdrawing nitro group on the furan ring enhances electrophilicity at the thiazole C-2 position, favoring nucleophilic attack. Computational modeling (e.g., DFT) can quantify charge distribution, while substituent variation (e.g., replacing nitro with methoxy) in analogues provides empirical validation ( ).

Q. What strategies resolve contradictions in spectral data between experimental and theoretical predictions?

Discrepancies in NMR/IR peaks may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Validate via:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Solvent-dependent IR studies to assess hydrogen bonding.
  • Crystallographic data to cross-reference bond lengths and angles ().

Q. How can intramolecular cyclization be controlled during synthesis?

Cyclization (e.g., forming 1,3-thiazol-2-yl derivatives) is pH-sensitive. Hydrochloric acid byproducts in situ can catalyze ring closure (). Optimize by:

  • Controlling acid concentration (e.g., buffering with pyridine).
  • Monitoring reaction progress via TLC to isolate intermediates before cyclization dominates.

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

  • Nitroreductase-based assays : Nitrofuran derivatives require enzymatic activation to generate reactive intermediates. Use E. coli nitroreductase assays to quantify prodrug activation ( ).
  • MIC determination : Test against anaerobic pathogens (e.g., Clostridium spp.) due to nitrofuran’s historical efficacy in anaerobic environments ( ).

Methodological Guidance

Q. Synthetic Optimization Table

ParameterAdjustmentImpact on Yield/SelectivityReference
SolventEthanol → DMFEnhances cyclization efficiency
CatalystTriethylamineAccelerates chlorine elimination
Reaction Time3 hr → 6 hr refluxImproves intermediate conversion

Q. Key Crystallographic Data

  • Hydrogen bonding : N1—H1⋯N2 interactions stabilize centrosymmetric dimers ().
  • π-π stacking : Thiazole and triazole rings interact at 3.571 Å, influencing crystal packing ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine
Reactant of Route 2
Reactant of Route 2
1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine

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